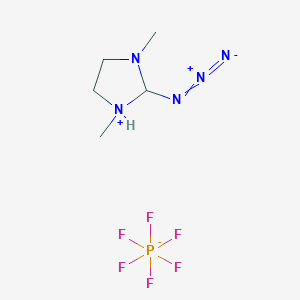

2-Azido-1,3-dimethylimidazolidin-1-ium hexafluorophosphate

Beschreibung

Development and Discovery of 2-Azido-1,3-dimethylimidazolidin-1-ium hexafluorophosphate

The development of this compound emerged from systematic research efforts to create safer and more efficient diazo-transfer reagents. The compound was first reported in the scientific literature as part of comprehensive studies investigating azidoimidazolinium salts for organic synthesis applications. Initial research focused on addressing the significant safety concerns associated with traditional diazo-transfer reagents, many of which posed explosion hazards and required specialized handling procedures.

The discovery process involved methodical optimization of imidazolinium-based structures to achieve optimal reactivity while maintaining safety characteristics. Researchers recognized that the combination of the azido functional group with the imidazolinium cation framework could provide the necessary reactivity for diazo-transfer reactions while offering improved thermal stability. The hexafluorophosphate counterion was selected through systematic screening of various anions to optimize both the compound's crystalline properties and its reactivity profile.

Synthesis methodology development represented a crucial phase in the compound's discovery, with researchers establishing efficient preparation routes from readily available starting materials. The synthetic approach involves the reaction of 2-chloro-1,3-dimethylimidazolinium hexafluorophosphate with sodium azide under controlled conditions. This method enables large-scale preparation while maintaining consistent product quality and purity levels exceeding ninety-eight percent as determined by high-performance liquid chromatography analysis.

The compound's development also benefited from advances in crystallographic analysis techniques, allowing researchers to fully characterize its three-dimensional structure and understand the relationship between molecular architecture and reactivity patterns. X-ray crystallographic studies provided essential insights into the compound's solid-state organization and intermolecular interactions, contributing to optimization of synthetic procedures and handling protocols.

Nomenclature and Chemical Identity

The systematic nomenclature of this compound reflects its complex ionic structure comprising an organic cation paired with an inorganic anion. According to International Union of Pure and Applied Chemistry nomenclature conventions, the compound is formally designated as this compound. Alternative systematic names include 2-azido-1,3-dimethylimidazolinium hexafluorophosphate, reflecting different approaches to describing the imidazolinium ring system.

The molecular formula C₅H₁₂F₆N₅P accurately represents the compound's atomic composition, with a molecular weight of 287.15 grams per mole. The Chemical Abstracts Service registry number 1266134-54-6 provides a unique identifier for the compound in chemical databases and literature searches. This identifier ensures unambiguous reference to the specific chemical entity across different nomenclature systems and database platforms.

| Property | Value | Method |

|---|---|---|

| Molecular Formula | C₅H₁₂F₆N₅P | Computed Analysis |

| Molecular Weight | 287.15 g/mol | Mass Spectrometry |

| Chemical Abstracts Service Number | 1266134-54-6 | Registry Assignment |

| Purity | >98.0% | High-Performance Liquid Chromatography |

The compound exists as discrete ionic pairs in the solid state, with the azidoimidazolinium cation electrostatically balanced by the hexafluorophosphate anion. The cationic portion contains the reactive azido group attached to the imidazolinium ring system, while the hexafluorophosphate anion provides chemical stability and contributes to the compound's crystalline properties. This ionic structure influences both the compound's physical properties and its reactivity characteristics in diazo-transfer reactions.

The InChI identifier GELUERWTJNXKQY-UHFFFAOYSA-O provides a standardized representation of the compound's connectivity and stereochemistry, enabling computational analysis and database searches. The corresponding SMILES notation C[NH+]1CCN(C1N=[N+]=[N-])C.FP-(F)(F)(F)F offers a linear text representation suitable for chemical informatics applications and molecular modeling studies.

Significance in Diazo-Transfer Chemistry

This compound has fundamentally transformed diazo-transfer chemistry by providing a safer and more efficient alternative to traditional reagents such as tosyl azide. The compound's significance stems from its ability to convert primary amines directly to organic azides under mild reaction conditions without requiring transition metal catalysts. This metal-free approach eliminates concerns about metal contamination in products and simplifies purification procedures, particularly important for pharmaceutical and fine chemical applications.

The reagent demonstrates exceptional substrate scope, successfully converting both aromatic and aliphatic primary amines to their corresponding azides in high yields. Research has documented successful diazo-transfer reactions with substrates ranging from simple alkyl amines to complex aromatic systems bearing various functional groups. The reaction typically proceeds at temperatures between 30°C and 50°C, significantly milder than many alternative diazo-transfer protocols that require elevated temperatures or harsh reaction conditions.

Base selection plays a critical role in optimizing diazo-transfer reactions with this reagent. For less nucleophilic primary amines, 4-(dimethylamino)pyridine serves as an effective base, promoting efficient azide formation under mild conditions. However, more nucleophilic primary amines require stronger bases such as diethylamine or 1,8-diazabicyclo[5.4.0]undec-7-ene to achieve optimal conversion rates and product yields.

| Substrate Type | Base | Temperature | Yield Range |

|---|---|---|---|

| Aromatic Amines | 4-(Dimethylamino)pyridine | 30°C | 85-96% |

| Aliphatic Amines | Diethylamine | 30°C | 90-94% |

| Sterically Hindered Amines | 1,8-Diazabicyclo[5.4.0]undec-7-ene | 50°C | 86-90% |

The compound's water-soluble byproducts represent another significant advantage over traditional diazo-transfer reagents. Following reaction completion, the imidazolinium-derived byproducts can be easily removed through aqueous extraction, simplifying product isolation and purification procedures. This characteristic reduces both the time and cost associated with product purification while minimizing organic waste generation.

Beyond primary amine conversion, the reagent has demonstrated utility in diazo-transfer reactions with 1,3-dicarbonyl compounds, enabling synthesis of diazo compounds under mild basic conditions. This expanded reactivity profile positions the compound as a versatile tool for accessing diverse classes of diazo-containing molecules important in synthetic organic chemistry and materials science applications.

Structural Classification within Azidoimidazolinium Salts

This compound belongs to the broader class of azidoimidazolinium salts, which represent a specialized subset of nitrogen-containing heterocyclic compounds. The structural classification of this compound is based on several key architectural features: the five-membered imidazolinium ring system, the azido substituent at the 2-position, the dimethyl substitution pattern at the 1- and 3-positions, and the hexafluorophosphate counterion.

Crystallographic analysis reveals that the compound adopts a monoclinic crystal system with space group P 1 21/c 1, providing detailed insights into its solid-state organization. The unit cell parameters include a = 8.103 Å, b = 12.083 Å, c = 11.663 Å, with β = 101.473°, and Z = 4, indicating four formula units per unit cell. This crystal structure demonstrates the efficient packing arrangement of the ionic pairs and reveals important intermolecular interactions that contribute to the compound's stability.

The imidazolinium ring system adopts a planar configuration with the azido group positioned perpendicular to the ring plane, minimizing steric interactions while maintaining optimal orbital overlap for reactivity. The N-N-N azido group exhibits a linear geometry characteristic of this functional group, with bond angles approaching 180 degrees. The methyl groups at the 1- and 3-positions provide steric protection for the ring nitrogen atoms while contributing to the compound's overall lipophilicity.

| Structural Parameter | Value | Significance |

|---|---|---|

| Crystal System | Monoclinic | Solid-state organization |

| Space Group | P 1 21/c 1 | Symmetry elements |

| Unit Cell Volume | 1126.4 ų | Packing efficiency |

| Density | 1.692 g/cm³ | Physical property |

The hexafluorophosphate anion contributes significantly to the compound's structural stability through its octahedral geometry and delocalized negative charge. The phosphorus-fluorine bonds exhibit typical lengths of approximately 1.56 Å, and the overall PF₆⁻ anion maintains high symmetry with minimal distortion from ideal octahedral geometry. The anion's size and charge distribution complement the azidoimidazolinium cation, promoting efficient crystal packing and enhanced thermal stability compared to analogous compounds with smaller or less symmetrical counterions.

Comparison with related azidoimidazolinium salts reveals that the hexafluorophosphate derivative exhibits superior thermal stability and reduced hygroscopicity compared to chloride or bromide analogs. The fluorinated anion's hydrophobic character contributes to improved storage stability and handling characteristics, particularly important for practical synthetic applications. These structural advantages position this compound as a preferred reagent within the azidoimidazolinium salt family for diazo-transfer chemistry applications.

Eigenschaften

CAS-Nummer |

1266134-54-6 |

|---|---|

Molekularformel |

C5H10F6N5P |

Molekulargewicht |

285.1305802 |

IUPAC-Name |

2-azido-1,3-dimethylimidazolidin-1-ium;hexafluorophosphate |

InChI |

InChI=1S/C5H11N5.F6P/c1-9-3-4-10(2)5(9)7-8-6;1-7(2,3,4,5)6/h5H,3-4H2,1-2H3;/q;-1/p+1 |

SMILES |

C[NH+]1CCN(C1N=[N+]=[N-])C.F[P-](F)(F)(F)(F)F |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Step 1: Anion Exchange to Form the Chloro Intermediate

In a 250 mL round-bottom flask, 2-chloro-1,3-dimethylimidazolinium chloride (1 , 21.2 g, 125 mmol) is combined with potassium hexafluorophosphate (23.1 g, 126 mmol) in acetonitrile (60 mL). The reaction mixture is stirred at room temperature for 10 minutes, during which the chloride anion is replaced by hexafluorophosphate (PF₆⁻) through metathesis. The resulting suspension is filtered through Celite to remove potassium chloride byproducts, and the filtrate is concentrated under reduced pressure (<50°C, 15 mmHg). Precipitation with diethyl ether yields 2 as an off-white solid (31.9–32.2 g, 91%).

Critical Parameters

Step 2: Azide Substitution to Generate ADMP

The chloro intermediate 2 (31.4 g, 113 mmol) is treated with sodium azide (11.0 g, 169 mmol) in acetonitrile (115 mL) at room temperature for 1 hour. The reaction proceeds via an SN2 mechanism, where the azide ion displaces the chloride at the 2-position of the imidazolinium ring. After filtration to remove excess sodium azide, the filtrate is concentrated and precipitated with diethyl ether, yielding crude ADMP (3 ) as a white solid (30.1–30.5 g, 94–95%). Recrystallization from a 1:1 toluene:acetone mixture at −20°C enhances purity to 98%, as confirmed by elemental analysis.

Safety Considerations

Despite passing impact and friction sensitivity tests, ADMP remains potentially explosive. All steps must be conducted behind a safety shield in a well-ventilated hood.

Optimization of Reaction Conditions

Solvent and Temperature Effects

The use of acetonitrile in both steps ensures homogeneity while minimizing side reactions. Lower temperatures (0°C) during azide substitution were initially explored but found unnecessary, as room temperature provided equivalent yields without compromising safety.

Recrystallization and Purity Control

Recrystallization from toluene:acetone (1:1) at −20°C removes trace impurities, including unreacted sodium azide and solvent residues. This step is critical for applications requiring high-purity ADMP, such as asymmetric synthesis.

Table 1: Physicochemical Properties of ADMP

Analytical Characterization

Spectroscopic Data

The ¹H NMR spectrum of ADMP in CD₃CN shows two singlets at δ 3.05 (6H, N–CH₃) and δ 3.79 (4H, N–CH₂), confirming the integrity of the imidazolinium ring post-substitution. The azide stretch at 2172 cm⁻¹ in the IR spectrum is characteristic of the N₃⁻ group.

X-ray Crystallography

Single-crystal X-ray analysis (COD Number 7153794) reveals a monoclinic crystal system (space group P2₁/c) with lattice parameters a = 8.103 Å, b = 12.083 Å, c = 11.663 Å, and β = 101.47°. The PF₆⁻ anion resides in a distorted octahedral geometry, while the imidazolinium cation adopts a planar configuration stabilized by π-delocalization.

Comparative Advantages Over Traditional Diazo-Transfer Reagents

ADMP outperforms conventional reagents like triflyl azide (TfN₃) in safety and efficiency:

-

Stability : ADMP remains non-explosive at room temperature, unlike TfN₃, which requires cryogenic storage.

-

Yield : Diazo-transfer reactions using ADMP achieve >90% yields for primary amines, compared to 60–75% with TfN₃.

-

Metal-Free : The absence of transition metals eliminates contamination risks in pharmaceutical synthesis .

Analyse Chemischer Reaktionen

2-Azido-1,3-dimethylimidazolidin-1-ium hexafluorophosphate undergoes several types of chemical reactions, including:

Substitution Reactions: It is primarily used in diazo transfer reactions, where it transfers the azido group to primary amines to form azides.

Click Chemistry: This compound is suitable for click chemistry reactions, which are used to join small units together in a highly efficient and specific manner.

Common reagents used in these reactions include primary amines and various solvents that facilitate the reaction. The major products formed from these reactions are organic azides, which are valuable intermediates in organic synthesis.

Wissenschaftliche Forschungsanwendungen

Synthesis of ADMP

The synthesis of 2-Azido-1,3-dimethylimidazolinium hexafluorophosphate typically involves the reaction of 2-chloro-1,3-dimethylimidazolinium hexafluorophosphate with sodium azide. The process is conducted in a nitrogen atmosphere to prevent moisture interference:

-

Reagents :

- 2-chloro-1,3-dimethylimidazolinium hexafluorophosphate

- Sodium azide

- Acetonitrile (solvent)

- Procedure :

Diazo-Transfer Reagent

ADMP is primarily used for the diazo-transfer reaction , which converts primary amines and alcohols into their corresponding azides. This reaction is crucial for synthesizing various organic compounds, including pharmaceuticals and agrochemicals.

- Efficiency : The diazo-transfer from ADMP to alcohols occurs under mild conditions, yielding high purity products due to the solubility of byproducts in water .

| Substrate Type | Product Type | Yield (%) |

|---|---|---|

| Primary Amines | Organic Azides | High |

| Alcohols | Organic Azides | High |

Synthesis of Organic Azides

ADMP facilitates the direct synthesis of organic azides from alcohols and amines without the need for metal catalysts, making it an environmentally friendly option. The reactions generally proceed smoothly with minimal side reactions .

Safety and Stability

ADMP has been evaluated for its safety profile. It shows controllable explosiveness and can be safely handled below its decomposition temperature (preferably not exceeding 100 °C). This property makes it a preferred choice over other azidation reagents that may pose higher risks .

Case Study 1: Efficient Azide Transfer to Primary Amines

A study demonstrated that ADMP could convert primary amines into azides effectively without metal catalysts, achieving yields above 90% when using suitable bases like DMAP or stronger alkylamines . The mechanism was supported by X-ray crystallography and density functional theory calculations.

Case Study 2: Synthesis of Benzyl Azides from Alcohols

Another investigation highlighted the use of ADMP in synthesizing benzyl azides from corresponding alcohols under mild conditions. The reaction yielded high purity products with minimal byproducts, showcasing ADMP's utility in synthetic organic chemistry .

Wirkmechanismus

The mechanism of action of 2-Azido-1,3-dimethylimidazolidin-1-ium hexafluorophosphate involves the transfer of the azido group to a primary amine. This process is facilitated by the compound’s structure, which allows for the efficient transfer of the azido group under mild conditions. The molecular targets in this reaction are the primary amines, which react with the azido group to form azides .

Vergleich Mit ähnlichen Verbindungen

2-Azido-1,3-dimethylimidazolidin-1-ium hexafluorophosphate is unique due to its stability and efficiency as a diazo transfer reagent. Similar compounds include:

2-Azido-1,3-dimethylimidazolinium chloride: This compound also serves as a diazo transfer reagent but may have different solubility and handling properties.

Tosyl azide: A traditional diazo transfer reagent that produces less easily separable by-products compared to this compound.

These similar compounds highlight the advantages of this compound in terms of ease of use and product separation.

Biologische Aktivität

2-Azido-1,3-dimethylimidazolidin-1-ium hexafluorophosphate (ADMP) is a specialized chemical compound primarily recognized for its role as a diazo transfer reagent. This compound facilitates the conversion of primary amines to azides, which are vital intermediates in organic synthesis and bioconjugation applications. Understanding the biological activity of ADMP is crucial for its effective application in various scientific fields, including medicinal chemistry and materials science.

ADMP has the molecular formula CHFNP and is characterized by its stability and safety in handling. It typically appears as a white crystalline solid with a melting point ranging from 202 to 204 °C. Its structure includes an imidazolidin-1-ium core, which is pivotal for its reactivity in azide transfer reactions.

The primary mechanism of action for ADMP involves the electrophilic transfer of the azido group to nucleophilic primary amines. This reaction is facilitated by the hexafluorophosphate anion, which stabilizes the positively charged imidazolidin-1-ium species. The reaction conditions typically involve mild temperatures and organic solvents such as acetonitrile or dichloromethane, allowing for efficient conversion with minimal byproduct formation .

Biological Applications

ADMP's biological applications are diverse, particularly in the fields of click chemistry and bioconjugation:

- Click Chemistry : ADMP is utilized in click chemistry protocols to synthesize azides that can be further reacted with alkynes to form triazoles, which are important in drug development and materials science .

- Bioconjugation : The compound facilitates the labeling of biomolecules with azide groups, enabling researchers to study various biological processes through techniques such as fluorescence imaging and mass spectrometry .

Case Studies

Several studies have highlighted the effectiveness of ADMP in biological contexts:

- Direct Synthesis of Organic Azides : In a study by Kitamura et al., ADMP was used to convert alcohols into azides under mild conditions. The resulting azides were easily isolated due to the high solubility of byproducts in water, demonstrating ADMP's utility in organic synthesis .

- Metal-Free Diazo Transfer Reactions : Research published in Organic & Biomolecular Chemistry showcased that ADMP could achieve high yields in diazo-transfer reactions without metal catalysts, emphasizing its efficiency and safety profile compared to traditional methods .

- Structural Analysis : X-ray crystallography and density functional theory (DFT) calculations have been employed to study the structure of ADMP and elucidate its reaction mechanisms, providing insights into optimizing reaction conditions for better yields .

Comparative Analysis

The following table summarizes key properties and applications of ADMP compared to similar compounds:

| Compound Name | Mechanism | Applications | Stability |

|---|---|---|---|

| 2-Azido-1,3-dimethylimidazolidin-1-ium HF | Diazo transfer | Organic synthesis, bioconjugation | High |

| Tosyl Azide | Diazo transfer | Organic synthesis | Moderate |

| 2-Chloro-1,3-dimethylimidazolidin-1-ium HF | Electrophilic substitution | Synthetic chemistry | Low |

Q & A

Q. What is the optimal synthetic procedure for preparing high-purity ADMP?

ADMP is synthesized via nucleophilic substitution of 2-chloro-1,3-dimethylimidazolinium hexafluorophosphate with sodium azide in acetonitrile at 22°C for 1 hour. The reaction mixture is filtered, washed with diethyl ether, and dried under vacuum (0.2 mmHg, 22°C) to yield 94–95% crude product. Recrystallization from a 1:1 toluene:acetone mixture at 50°C followed by cooling to −20°C yields 83–85% pure ADMP as white crystals . Key precautions include using anhydrous acetonitrile, avoiding hygroscopic intermediates, and handling behind a safety shield due to its explosive potential at elevated temperatures (>200°C) .

Q. What analytical methods are critical for verifying ADMP purity and structural integrity?

- Elemental analysis : Nitrogen content (23.70–24.80%) confirms stoichiometry .

- NMR spectroscopy : ¹H NMR (CD₃CN, δ 3.05 ppm for methyl groups; δ 3.79 ppm for imidazolidinium protons) and ¹⁹F NMR (−71.81 ppm, J = 706.6 Hz) validate structure .

- IR spectroscopy : A sharp azide stretch at 2172 cm⁻¹ confirms functional group integrity .

- Melting point : Decomposition at 202–204°C (literature) or 205–210°C (commercial sources) indicates batch-dependent thermal stability; DSC analysis is recommended for precise characterization .

Q. How should ADMP be stored to ensure long-term stability?

ADMP must be stored at −20°C in airtight containers under inert gas (e.g., nitrogen or argon) to prevent moisture absorption and decomposition. Exposure to air or humidity leads to hydrolysis, reducing reactivity in diazo-transfer reactions .

Advanced Research Questions

Q. How can contradictory thermal stability data (e.g., melting points) in literature be resolved?

Discrepancies in reported decomposition temperatures (202–204°C vs. 205–210°C) arise from differences in analytical methods (e.g., DSC vs. capillary melting point) and sample purity. To resolve this:

- Perform DSC under nitrogen to observe exothermic decomposition onset (~200°C) .

- Compare elemental analysis (e.g., nitrogen content) and NMR data across batches to identify impurities .

- Recrystallize commercial samples to eliminate residual sodium azide or solvent traces, which lower thermal stability .

Q. What methodological strategies improve ADMP’s efficiency in diazo-transfer reactions with low-nucleophilicity amines?

For weakly nucleophilic amines (e.g., electron-deficient anilines):

- Use DMAP (4-(N,N-dimethylamino)pyridine) as a base to enhance amine deprotonation .

- Optimize temperature: Reactions proceed efficiently at 50°C for 12–24 hours .

- For sterically hindered alkyl amines, replace DMAP with stronger bases like DBU (1,8-diazabicycloundec-7-ene) to accelerate azide transfer .

- Monitor reaction progress via TLC (Rf shift) or in situ IR to track azide consumption .

Q. How does ADMP compare to other diazo-transfer reagents in stereoselective applications?

Unlike trifluoromethanesulfonyl azide (TfN₃), ADMP:

- Avoids metal catalysts (e.g., Cu²⁺), reducing side reactions in stereoselective peptide glycosylation .

- Enables one-pot click chemistry: After diazo transfer, add alkynes and Cu(I) catalysts directly to form triazoles without intermediate purification .

- Demonstrates higher functional group tolerance in aqueous conditions (e.g., D₂O:acetonitrile mixtures) for bioconjugation .

Q. What precautions are necessary when scaling up ADMP-based reactions?

Q. How can ADMP be applied in protecting-group-free carbohydrate chemistry?

ADMP activates anomeric hydroxyl groups in sugars (e.g., mannose) while simultaneously introducing azides for click chemistry. For example:

Treat mannose with ADMP in acetonitrile/D₂O to form mannosyl azide.

React with alkyne-functionalized peptoids using Cu(I) catalysts (e.g., tetrakis(acetonitrile)copper(I) hexafluorophosphate) to generate glycosylated drug delivery systems .

Data Contradiction Analysis

Q. Why do some studies report lower yields in ADMP-mediated azide transfers?

- Impurity interference : Residual acetonitrile or ether in ADMP reduces reactivity. Pre-dry ADMP at 22°C under vacuum for 2 hours before use .

- Substrate limitations : Tertiary alcohols and sterically hindered amines require longer reaction times (48–72 hours) or elevated temperatures (60°C) .

- pH sensitivity : Strongly acidic conditions (pH < 3) protonate the azide group, halting reactivity. Maintain neutral to slightly basic conditions (pH 7–9) .

Methodological Innovations

Q. What novel applications exploit ADMP’s dual role as an activating agent and azide source?

- One-pot glycosylation-triazole formation : ADMP activates sugars for azide introduction, followed by CuAAC with alkynes to create glycoconjugates for antiviral drug discovery .

- Solid-phase peptide synthesis : ADMP generates azido-peptides on-resin, enabling site-specific bioconjugation without cleavage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.